molecular formula C10H6ClF3N2O B7524780 2-chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide

2-chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B7524780
M. Wt: 262.61 g/mol
InChI Key: ZQISAKRSCLXNCJ-UHFFFAOYSA-N
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Description

2-chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethyl group, a cyano group, and a chloroacetamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-cyano-2-(trifluoromethyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols in the presence of a base.

    Condensation reactions: Reagents such as aldehydes or ketones in the presence of a catalyst.

    Hydrolysis: Acidic or basic aqueous solutions under reflux conditions.

Major Products Formed

    Nucleophilic substitution: Substituted amides or thioamides.

    Condensation reactions: Heterocyclic compounds such as imidazoles or oxazoles.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the chloroacetamide moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide
  • 4-chloro-2-(trifluoromethyl)aniline
  • N-(4-cyano-2-(trifluoromethyl)phenyl)acetamide

Uniqueness

2-chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both a chloro group and a cyano group on the same aromatic ring, which imparts distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O/c11-4-9(17)16-8-2-1-6(5-15)3-7(8)10(12,13)14/h1-3H,4H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQISAKRSCLXNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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